
(4-Propylcyclohexyl)benzene
Vue d'ensemble
Description
“(4-Propylcyclohexyl)benzene” is a cyclohexylbenzene derivative . It is also known as PCPr. It has been gaining attention in recent years due to its potential applications in scientific research. It is a non-psychoactive compound that is structurally similar to phencyclidine (PCP), a potent dissociative drug.
Synthesis Analysis
A method for synthesizing a trans-4-alkyl cyclohexyl benzene structure liquid crystal intermediate and a monomer has been described . The synthesis method is simple and efficient, the trans-structure is directly obtained by reaction, the trans-selectivity is good, and the problem that the cis-trans mixture obtained by catalytic hydrogenation in the traditional method is further subjected to cyclohexyl configuration conversion is avoided .Molecular Structure Analysis
The molecular formula of “(4-Propylcyclohexyl)benzene” is C15H22 . Its average mass is 202.335 Da and its monoisotopic mass is 202.172150 Da .Physical And Chemical Properties Analysis
The molecular formula of “(4-Propylcyclohexyl)benzene” is C15H22 . Its average mass is 202.335 Da and its monoisotopic mass is 202.172150 Da .Applications De Recherche Scientifique
Valence Isomerization and Chemical Bonds
- A study by Canac et al. (1998) isolated a benzene valence isomer featuring one-electron phosphorus-phosphorus bonds, demonstrating the role of such bonds in phosphorus chemistry. This research offers insights into the behavior of benzene and its derivatives, including (4-Propylcyclohexyl)benzene, in complex chemical reactions Canac et al., 1998.
Nanoparticle Shape Effects on Hydrogenation
- Bratlie et al. (2007) explored the hydrogenation of benzene using Pt nanoparticles of different shapes. The study found that the shape of nanoparticles significantly affects the catalytic selectivity, which is crucial for understanding the hydrogenation process of benzene derivatives Bratlie et al., 2007.
Dielectric Properties in Liquid Crystals
- Ma et al. (2013) conducted an experimental investigation on the dielectric properties of fluorinated phenyl bicyclohexane liquid crystals mixtures, including compounds structurally similar to (4-Propylcyclohexyl)benzene. This research is vital for understanding the dielectric behavior of such compounds in various applications Ma et al., 2013.
Benzene Formation in Cyclohexane Flames
- Li et al. (2011) provided detailed data and modeling of cyclohexane flames, establishing that a mixture of pathways contributes to benzene formation. This study is crucial for understanding the chemical processes involving cyclohexane and its derivatives, including (4-Propylcyclohexyl)benzene Li et al., 2011.
Dipole-Dipole Interactions
- Toriyama et al. (1996) investigated the dipole-dipole interactions between molecules in anisotropic solutions, including compounds similar to (4-Propylcyclohexyl)benzene. This research enhances the understanding of molecular interactions in different environments Toriyama et al., 1996.
Hydrogenation Stereochemistry
- Mitchell (1970) studied the catalytic hydrogenation of 4-t-butylmethylenecyclohexane, which is related to the chemistry of cyclohexyl compounds like (4-Propylcyclohexyl)benzene. This research provides insights into the stereochemistry of hydrogenation reactions Mitchell, 1970.
Free Radical Studies
- Ohnishi et al. (1962) conducted an ESR study of free radicals produced by irradiation in benzene and its derivatives, including phenylcyclohexane. Understanding the behavior of free radicals in these compounds is essential for various chemical processes Ohnishi et al., 1962.
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGUTKLGUISGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300263 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylcyclohexyl)benzene | |
CAS RN |
61203-94-9 | |
| Record name | (trans-4-Propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Propylcyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
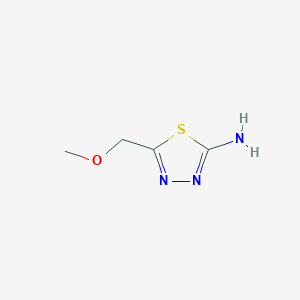
![4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B174380.png)
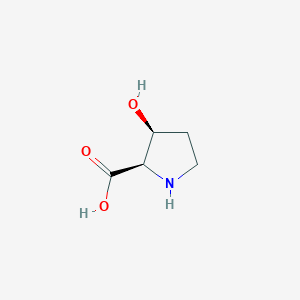
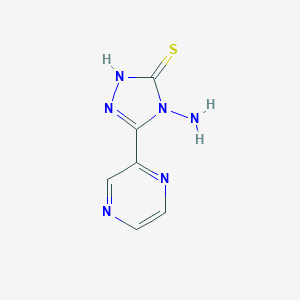
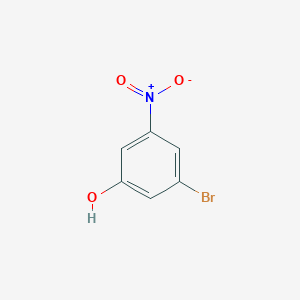
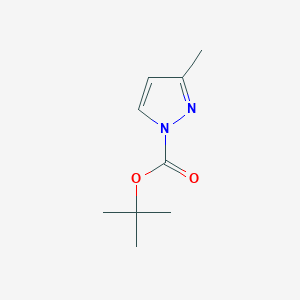
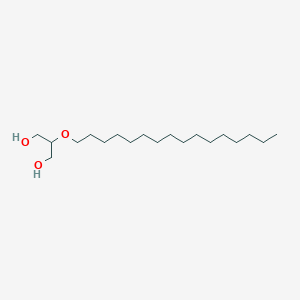

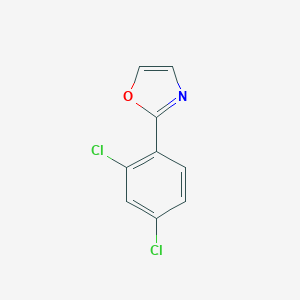
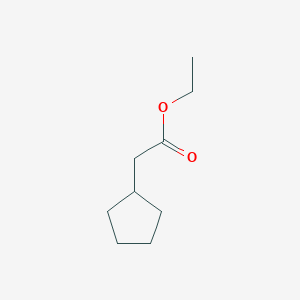
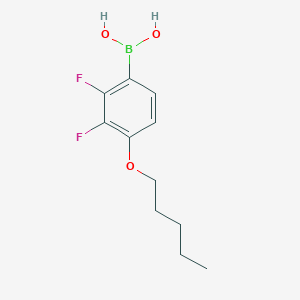
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)